![molecular formula C11H11IO3 B1598699 Ethyl (2-iodobenzoyl)acetate CAS No. 90034-85-8](/img/structure/B1598699.png)
Ethyl (2-iodobenzoyl)acetate
Overview
Description
Ethyl (2-iodobenzoyl)acetate is a chemical compound with the linear formula IC6H4COCH2CO2C2H5 . It is used in laboratory settings and for the synthesis of substances .
Molecular Structure Analysis
The molecular weight of Ethyl (2-iodobenzoyl)acetate is 318.11 . Its molecular formula is C11H11IO3 . The SMILES string representation is CCOC(=O)CC(=O)c1ccccc1I .
Physical And Chemical Properties Analysis
Ethyl (2-iodobenzoyl)acetate has a refractive index of 1.5865 . It has a boiling point of 142-144 °C at 0.4 mmHg and a density of 1.609 g/mL at 25 °C .
Scientific Research Applications
Antioxidant Activity
Ethyl (2-iodobenzoyl)acetate's relevance in antioxidant activity is highlighted in studies involving the isolation and identification of phenolic compounds with significant antioxidant activities. For instance, a study by Zhang et al. (2009) on walnut kernels discovered several phenolic compounds with notable antioxidant activities. These compounds, including ethyl gallate, exhibit their antioxidant properties by scavenging activities against radicals, which can be influenced by the number of hydroxyls in their aromatic rings (Zijia Zhang et al., 2009).
Organic Synthesis and Catalysis
Ethyl (2-iodobenzoyl)acetate plays a role in organic synthesis and catalysis. For example, Kelemen et al. (2011) discovered that certain ionic liquids, such as 1-ethyl-3-methylimidazolium-acetate, can act as catalysts in various organic reactions. This insight opens up possibilities for using ethyl (2-iodobenzoyl)acetate in similar contexts, emphasizing its potential in enhancing reaction efficiency (Z. Kelemen et al., 2011).
Pharmacological Research
In the field of pharmacology, derivatives of ethyl (2-iodobenzoyl)acetate have been synthesized and evaluated for various biological activities. Lee et al. (1984) synthesized aminomethyl derivatives of ethyl [2,3-dichloro-4-(4-hydroxybenzoyl)phenoxy]acetate and found them to be potent diuretics, illustrating the compound's potential in developing new pharmacological agents (C. M. Lee et al., 1984).
Solubility and Solvent Effects
Ethyl (2-iodobenzoyl)acetate's solubility in various solvents is critical for its application in different chemical processes. Zhu et al. (2019) conducted a study to establish the solubility values of related compounds in different solvents, which is essential for purification and application processes (A. Zhu et al., 2019).
Heterocyclic Synthesis
In the synthesis of heterocyclic compounds, ethyl (2-iodobenzoyl)acetate derivatives have been utilized. Mohareb et al. (2004) prepared ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates and explored their reactivity to yield pyran, pyridine, and pyridazine derivatives, demonstrating the compound's versatility in organic synthesis (R. Mohareb et al., 2004).
Safety And Hazards
properties
IUPAC Name |
ethyl 3-(2-iodophenyl)-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IO3/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXYWHBYIQLPGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=CC=C1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399860 | |
Record name | Ethyl (2-iodobenzoyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2-iodobenzoyl)acetate | |
CAS RN |
90034-85-8 | |
Record name | Ethyl (2-iodobenzoyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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